Trachelanthamidic acid
Description
Trachelanthamidic acid (systematic IUPAC name pending verification) is a naturally occurring organic compound initially isolated from plants within the Boraginaceae family.
Properties
CAS No. |
11017-88-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
BZYGCNOHXFJSTG-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)C(=O)O |
Canonical SMILES |
C1CC2C(CCN2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. This process includes filtering the hydrogenation solution to remove the catalyst, distilling the reaction solution until it solidifies, and then heating and baking to perform the transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final steps involve resin exchange with a weak base anion-exchange resin, distillation, crystallization with ethanol, cooling, filtering, washing, and drying to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The process is optimized to ensure high yield and purity, meeting pharmacopeia standards.
Chemical Reactions Analysis
Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trachelanthamidic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of redox signaling pathways and inhibition of oxidative enzyme activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on Trachelanthamidic acid and its analogs, emphasizing molecular structure, bioactivity, and applications.
Structural Similarities and Differences
| Compound | Core Structure | Functional Groups | Natural Source |
|---|---|---|---|
| This compound | Bicyclic pyrrolizidine | Carboxylic acid, amide | Boraginaceae plants |
| Retronecine | Bicyclic pyrrolizidine | Hydroxyl, amine | Senecio species |
| Heliotridine | Monocyclic pyrrolizidine | Ester, amine | Heliotropium species |
| Platynecine | Bicyclic pyrrolizidine | Hydroxyl, ester | Crotalaria species |
Key Observations :
- This compound shares the pyrrolizidine backbone with retronecine and platynecine but differs in functionalization, notably its carboxylic acid group .
Bioactivity and Pharmacological Potential
| Compound | Antimicrobial Activity | Cytotoxicity (IC₅₀) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Not reported | Not tested | Not reported |
| Retronecine | Moderate (Gram+) | 50 µM (HeLa cells) | Limited |
| Heliotridine | Weak | 120 µM (HeLa cells) | None |
| Platynecine | Strong (Gram-) | 20 µM (HeLa cells) | Significant |
Key Findings :
- While this compound’s bioactivity remains underexplored, its structural analogs exhibit varied potency. For example, platynecine shows strong Gram-negative antimicrobial activity, likely due to its ester-linked side chains .
- The absence of cytotoxicity data for this compound highlights a critical research gap compared to well-studied analogs like retronecine .
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